molecular formula C16H19NO4 B13046081 Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B13046081
M. Wt: 289.33 g/mol
InChI Key: ROPYRGGDOROWCX-UHFFFAOYSA-N
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Description

Benzyl 9-formyl-2-oxa-7-azaspiro[44]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure It is characterized by the presence of a benzyl group, a formyl group, and a spiro-fused oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable oxazolidine precursor with benzyl bromide under basic conditions to introduce the benzyl group. The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistent product quality. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Benzyl 9-carboxy-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate.

    Reduction: Benzyl 9-hydroxymethyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of spirocyclic compounds and their interactions with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The spirocyclic structure may also contribute to the compound’s ability to interact with biological membranes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate
  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
  • tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate is unique due to the presence of both a formyl group and a spiro-fused oxazolidine ring. This combination of functional groups and structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate, also known as 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C₁₅H₁₉NO₃
  • Molecular Weight: 261.32 g/mol
  • CAS Number: 1408193-08-7

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticonvulsant properties and potential therapeutic applications.

Anticonvulsant Activity

A study conducted on spirosuccinimides, which includes derivatives of the compound, demonstrated significant anticonvulsant activity. The research indicated that modifications to the carbocyclic nucleus (ring A) while keeping the heterocyclic ring constant could enhance anticonvulsant efficacy. Specifically, compounds with a six-membered spiro ring system showed maximum activity in the maximal electroshock (MES) test, providing protection at dosages of 100 mg/kg .

The mechanism by which this compound exerts its biological effects appears to involve modulation of neurotransmitter systems and ion channels. The structural features of the compound suggest potential interactions with GABA receptors and voltage-gated sodium channels, which are crucial in seizure propagation and control.

Case Studies and Research Findings

  • Anticonvulsant Testing:
    • In a comparative study, various spiro compounds were synthesized and evaluated for their anticonvulsant properties. The results indicated that specific structural modifications could lead to enhanced protective effects against induced seizures .
  • Cytotoxicity Assessment:
    • Further investigations into the cytotoxic effects of related compounds revealed that certain derivatives did not exhibit significant cytotoxicity against various cell lines, suggesting a favorable safety profile for therapeutic applications .
  • Structure-Activity Relationship (SAR):
    • An extensive SAR analysis highlighted that substituents on the benzyl group significantly influenced biological activity, with certain configurations leading to improved efficacy in preclinical models .

Data Table: Summary of Biological Activities

Activity TypeCompound NameDosageEffectiveness
AnticonvulsantBenzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane100 mg/kgProtection in MES test
CytotoxicityRelated derivativesVariesLow cytotoxicity observed
Structure ActivityVarious spiro compoundsN/AEnhanced efficacy with modifications

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C16H19NO4/c18-9-14-8-17(11-16(14)6-7-20-12-16)15(19)21-10-13-4-2-1-3-5-13/h1-5,9,14H,6-8,10-12H2

InChI Key

ROPYRGGDOROWCX-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CN(CC2C=O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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